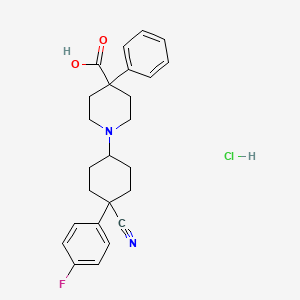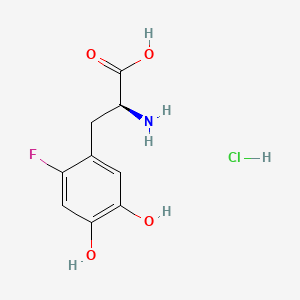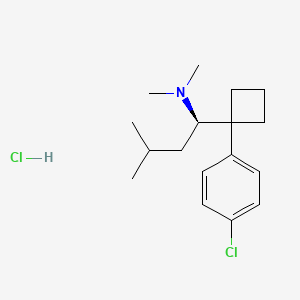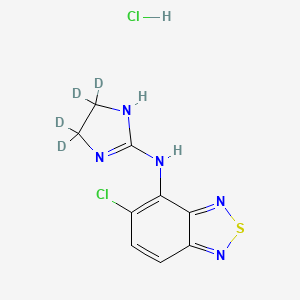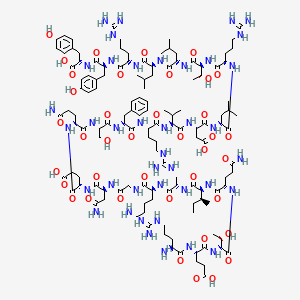
MHC Class I-Derived Peptide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MHC Class I-Derived Peptides are short peptides typically ranging from 8 to 11 amino acids in length. These peptides are presented on the surface of cells by Major Histocompatibility Complex Class I molecules. The primary function of these peptides is to enable the immune system, particularly CD8+ T cells, to recognize and eliminate cells that are infected with viruses or have become cancerous .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of MHC Class I-Derived Peptides involves the synthesis of peptides that can bind to MHC Class I molecules. This is typically achieved through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions for SPPS include the use of a resin-bound amino acid, which is coupled with the next amino acid in the sequence using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The process is repeated until the desired peptide sequence is obtained .
Industrial Production Methods: In an industrial setting, the production of MHC Class I-Derived Peptides can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and high-throughput production of peptides. The peptides are then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure their purity and quality .
化学反应分析
Types of Reactions: MHC Class I-Derived Peptides can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents such as dithiothreitol (DTT).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidizing agent.
Reduction: Dithiothreitol (DTT) is used as a reducing agent.
Substitution: Amino acid derivatives and coupling reagents such as DIC and HOBt are used in SPPS.
Major Products: The major products formed from these reactions include oxidized peptides, reduced peptides, and substituted peptides. These modified peptides can be used to study the effects of specific chemical modifications on peptide-MHC binding and T cell recognition .
科学研究应用
MHC Class I-Derived Peptides have a wide range of scientific research applications, including:
Immunotherapy: These peptides are used in the development of personalized cancer vaccines.
Vaccine Development: MHC Class I-Derived Peptides are used in the development of vaccines against infectious diseases.
Autoimmunity Research: These peptides are used to study autoimmune diseases, where the immune system mistakenly targets self-peptides presented by MHC Class I molecules.
Drug Development: MHC Class I-Derived Peptides are used in drug development to identify and validate new therapeutic targets.
作用机制
The mechanism of action of MHC Class I-Derived Peptides involves their presentation on the surface of cells by MHC Class I molecules. These peptides are typically derived from intracellular proteins that are degraded by the proteasome. The resulting peptides are transported into the endoplasmic reticulum by the transporter associated with antigen processing (TAP), where they bind to MHC Class I molecules. The peptide-MHC complex is then transported to the cell surface, where it can be recognized by CD8+ T cells. This recognition triggers an immune response, leading to the elimination of infected or cancerous cells .
相似化合物的比较
MHC Class I-Derived Peptides can be compared with other similar compounds, such as:
MHC Class II-Derived Peptides: These peptides are presented by MHC Class II molecules and are typically longer (13-25 amino acids).
Non-Classical MHC I-Derived Peptides: These peptides are presented by non-classical MHC I molecules, such as HLA-E and HLA-G, and can modulate immune responses by interacting with natural killer (NK) cells.
Uniqueness: MHC Class I-Derived Peptides are unique in their ability to present intracellular antigens to CD8+ T cells, enabling the immune system to detect and eliminate cells that are infected with viruses or have become cancerous. This makes them a critical component of the cellular immune response .
属性
IUPAC Name |
(4S)-5-[[(2S,3R)-1-[[(2S)-5-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C130H210N40O39/c1-14-66(10)101(168-112(194)81(40-44-94(134)177)158-124(206)102(68(12)172)170-113(195)83(42-46-98(182)183)152-105(187)75(132)26-20-48-144-127(136)137)123(205)149-67(11)104(186)151-76(27-18-19-47-131)106(188)148-60-96(179)150-89(58-95(135)178)119(201)157-82(41-45-97(180)181)108(190)156-80(39-43-93(133)176)109(191)166-92(61-171)121(203)162-87(55-70-24-16-15-17-25-70)117(199)155-78(29-22-50-146-129(140)141)110(192)167-100(65(8)9)122(204)164-90(59-99(184)185)120(202)160-85(53-63(4)5)115(197)154-79(30-23-51-147-130(142)143)111(193)169-103(69(13)173)125(207)163-86(54-64(6)7)116(198)159-84(52-62(2)3)114(196)153-77(28-21-49-145-128(138)139)107(189)161-88(56-71-31-35-73(174)36-32-71)118(200)165-91(126(208)209)57-72-33-37-74(175)38-34-72/h15-17,24-25,31-38,62-69,75-92,100-103,171-175H,14,18-23,26-30,39-61,131-132H2,1-13H3,(H2,133,176)(H2,134,177)(H2,135,178)(H,148,188)(H,149,205)(H,150,179)(H,151,186)(H,152,187)(H,153,196)(H,154,197)(H,155,199)(H,156,190)(H,157,201)(H,158,206)(H,159,198)(H,160,202)(H,161,189)(H,162,203)(H,163,207)(H,164,204)(H,165,200)(H,166,191)(H,167,192)(H,168,194)(H,169,193)(H,170,195)(H,180,181)(H,182,183)(H,184,185)(H,208,209)(H4,136,137,144)(H4,138,139,145)(H4,140,141,146)(H4,142,143,147)/t66-,67-,68+,69+,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,100-,101-,102-,103-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWILQHGJHOLET-YUUXQHAGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C130H210N40O39 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2957.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
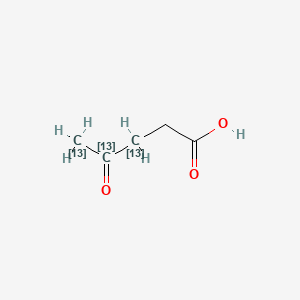

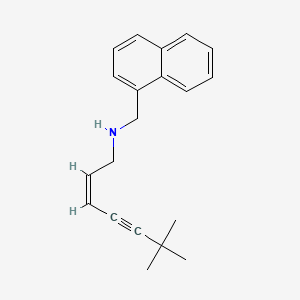
![2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B586386.png)
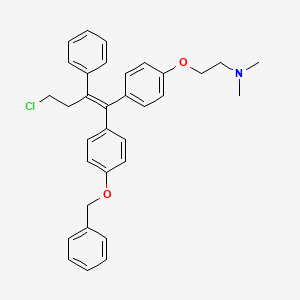
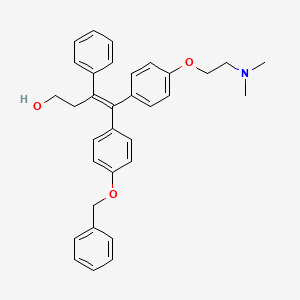
![[3-Carboxy-2-(2-carboxypropanoyloxy)propyl]-trimethylazanium;chloride](/img/structure/B586393.png)
